molecular formula C20H26N4O3S B2562568 N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946375-37-7

N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2562568
CAS No.: 946375-37-7
M. Wt: 402.51
InChI Key: CEHLBYPMEQQGCF-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring three critical structural motifs:

  • 4-Methoxyphenyl group: Aromatic moiety with electron-donating methoxy substitution, commonly associated with enhanced binding affinity in receptor-targeted compounds .
  • Thiophen-3-yl group: A sulfur-containing heterocycle contributing to hydrophobic interactions and metabolic stability .
  • 4-Methylpiperazin-1-yl group: A nitrogen-rich heterocycle that may improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)18(15-7-12-28-14-15)13-21-19(25)20(26)22-16-3-5-17(27-2)6-4-16/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHLBYPMEQQGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H29N3O3S2C_{20}H_{29}N_{3}O_{3}S_{2} and a molecular weight of 423.6 g/mol. It features a methoxyphenyl group, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound acts as a ligand for specific neurotransmitter receptors, modulating their activity and influencing multiple signaling pathways. This can lead to effects such as:

  • Neurotransmitter modulation : The compound may enhance or inhibit the release of neurotransmitters, impacting mood and cognitive functions.
  • Antitumor activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer activities. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Disruption of the cell cycle
StudyCell LineIC50 (µM)Mechanism
A549 (lung cancer)12.5Apoptosis induction
HeLa (cervical cancer)10.0Cell cycle arrest
MCF7 (breast cancer)15.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both bacterial and fungal strains, making it a candidate for further development in infectious disease treatment.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

  • Neuropharmacological Effects : A study examined the effects of the compound on anxiety-like behavior in rodent models. It was found to significantly reduce anxiety levels as measured by the elevated plus maze test, suggesting potential use in treating anxiety disorders.
  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Piperazine Derivatives with Varied Substitutions

Compounds synthesized by Blass et al. (–3) share structural similarities but differ in core backbone and substituents:

Compound Name Core Structure Piperazine Substitution Thiophen-3-yl Position Yield Key Features
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide 2-Chlorophenyl Benzamide ring 48% Halogen substitution for enhanced binding
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) Benzamide 2-Methoxyphenyl Benzamide ring 55% Methoxy group improves solubility
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) Benzamide 4-Methoxyphenyl Benzamide ring Not reported Para-methoxy may enhance steric tolerance
Target Compound Ethanediamide 4-Methylpiperazine Ethyl chain Not reported Reduced steric hindrance vs. aryl-substituted piperazines

Key Observations :

  • 4-Methylpiperazine lacks aromatic substituents seen in Blass’s compounds, which may reduce off-target interactions but also limit π-π stacking capabilities .
  • Yields for Blass’s compounds (48–55%) suggest moderate synthetic efficiency under similar conditions, though the target’s synthesis pathway remains unspecified in the provided evidence.

Morpholine-Containing Analogs

A morpholine-based analog from provides insight into heterocycle effects:

Compound Name Heterocycle 4-Methoxyphenyl Position Molecular Weight
N'-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Morpholin-4-yl Methyl substitution 403.4952 g/mol
Target Compound 4-Methylpiperazin-1-yl Direct attachment Not reported

Key Observations :

  • Morpholine (oxygen-containing) vs.
  • The target’s 4-methylpiperazine may offer superior solubility compared to morpholine due to increased nitrogen content .

Other 4-Methoxyphenyl-Containing Pharmaceuticals

The 4-methoxyphenyl group is prevalent in pharmaceuticals, as seen in –5:

Compound Name Role Structural Context
(2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine (Imp. F) Impurity in drug synthesis Cyclohexenyl and dimethylamine groups
Formoterol-related compound A Degradation product Aminoethanol backbone with ethyl linkage

Key Observations :

  • The 4-methoxyphenyl group is often employed to balance hydrophobicity and electronic effects, as seen in both the target compound and these examples .

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